molecular formula C20H24N4O6 B2369314 [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate CAS No. 878081-47-1

[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate

Cat. No. B2369314
CAS RN: 878081-47-1
M. Wt: 416.434
InChI Key: JHNHSALNIKVKLA-UHFFFAOYSA-N
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Description

[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate, also known as CCMA, is a chemical compound that has been widely used in scientific research. CCMA is a potent inhibitor of a specific enzyme called protein kinase Mζ (PKMζ), which has been shown to play a crucial role in long-term memory storage in the brain.

Mechanism of Action

[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate acts as a competitive inhibitor of PKMζ, binding to the active site of the enzyme and preventing its activity. PKMζ is a persistently active form of protein kinase C (PKC) that is involved in the maintenance of long-term memory storage. Inhibition of PKMζ by [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate disrupts the maintenance of long-term memory, leading to impaired memory consolidation.
Biochemical and Physiological Effects:
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate has been shown to have potent inhibitory effects on PKMζ activity, leading to impaired long-term memory consolidation in animal models. [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate has also been shown to have a significant impact on the expression of several genes involved in synaptic plasticity and memory consolidation. Additionally, [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate has been shown to have limited toxicity in animal models, suggesting that it may have a good safety profile for potential therapeutic use.

Advantages and Limitations for Lab Experiments

One of the main advantages of [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate as a research tool is its specificity for PKMζ inhibition, which allows for the selective manipulation of long-term memory consolidation. [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate also has limited toxicity in animal models, making it a potentially safe and effective research tool. However, [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate has a relatively short half-life in vivo, which may limit its effectiveness in certain experimental paradigms.

Future Directions

There are several potential future directions for research involving [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate. One area of interest is the development of more potent and selective inhibitors of PKMζ, which may have greater therapeutic potential for memory-related disorders. Another area of interest is the investigation of the role of PKMζ in other neurological disorders, such as depression and anxiety. Additionally, the potential use of [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate as a research tool for investigating the mechanisms underlying memory consolidation and synaptic plasticity remains an active area of investigation.

Synthesis Methods

The synthesis of [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate involves several steps, starting with the reaction between 4-nitrobenzoic acid and thionyl chloride to form 4-nitrobenzoyl chloride. This intermediate is then reacted with 2-(morpholin-4-yl)ethanol to form 2-(morpholin-4-yl)-5-nitrobenzoic acid. The final step involves the reaction of this intermediate with (1-cyanocyclohexyl)carbamic acid tert-butyl ester to form [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate.

Scientific Research Applications

[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, post-traumatic stress disorder, and drug addiction. [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate has been shown to selectively inhibit PKMζ, which is known to play a critical role in the maintenance of long-term memory. Inhibition of PKMζ by [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate has been shown to impair the consolidation of long-term memory in animal models, suggesting that [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate may have therapeutic potential in memory-related disorders.

properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-morpholin-4-yl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O6/c21-14-20(6-2-1-3-7-20)22-18(25)13-30-19(26)16-12-15(24(27)28)4-5-17(16)23-8-10-29-11-9-23/h4-5,12H,1-3,6-11,13H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNHSALNIKVKLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate

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